N,9,9-Triphenyl-9H-fluoren-2-amine
Description
The exact mass of the compound N-phenyl-9,9-diphenylfluorene-2-amine is 409.183049738 g/mol and the complexity rating of the compound is 576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
N,9,9-triphenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-4-12-23(13-5-1)31(24-14-6-2-7-15-24)29-19-11-10-18-27(29)28-21-20-26(22-30(28)31)32-25-16-8-3-9-17-25/h1-22,32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJIFMXLBCLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N,9,9 Triphenyl 9h Fluoren 2 Amine
Established Synthetic Pathways for N,9,9-Triphenyl-9H-fluoren-2-amine
The construction of the this compound framework relies on the formation of a key carbon-nitrogen bond between the fluorene (B118485) core and the triphenylamine (B166846) moiety. Palladium-catalyzed coupling reactions and various amination strategies are the cornerstones of its synthesis.
Palladium-Catalyzed Coupling Reactions for Fluorenyl-Amine Linkage
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-nitrogen bonds. libretexts.org The Buchwald-Hartwig amination is a prominent example and a highly effective method for synthesizing aryl amines from aryl halides and amines. libretexts.orgwikipedia.orgnih.gov This reaction is characterized by its broad substrate scope and functional group tolerance, making it a favored approach in modern organic synthesis. wikipedia.org
In the context of synthesizing this compound, the Buchwald-Hartwig reaction would typically involve the coupling of a 2-halo-9,9,9-triphenyl-9H-fluorene derivative with an appropriate amine or the coupling of 2-amino-9,9,9-triphenyl-9H-fluorene with an aryl halide. The efficiency and success of the reaction are often dependent on the choice of a bulky, electron-rich phosphine (B1218219) ligand, which plays a crucial role in the catalytic cycle. youtube.com These ligands stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination. youtube.com
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide. youtube.com
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium(II) complex.
Deprotonation: A base removes a proton from the coordinated amine, forming an amido complex.
Reductive Elimination: The C-N bond is formed, releasing the desired aryl amine product and regenerating the palladium(0) catalyst. youtube.com
Amination Strategies for Fluorene Derivatives
Beyond the direct palladium-catalyzed approach, other amination strategies can be employed to introduce the amine functionality onto the fluorene core.
The Ullmann condensation , a copper-catalyzed reaction, provides an alternative for the formation of aryl amines. wikipedia.org While traditionally requiring harsh conditions such as high temperatures, modern advancements have introduced more moderate protocols. wikipedia.orgnih.gov The Goldberg reaction, a variation of the Ullmann condensation, is specifically focused on C-N bond formation and can be an effective alternative to the Buchwald-Hartwig amination. wikipedia.org The general mechanism involves the in-situ formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
Another approach is reductive amination , which can be used to convert a fluorenone precursor to a fluorenylamine. chemicalbook.com This method typically involves the reaction of the ketone with an amine in the presence of a reducing agent. While this would form a primary or secondary amine at the 9-position, subsequent N-arylation steps would be necessary to achieve the triphenylamine moiety.
Targeted Structural Modifications for Tailored Optoelectronic Properties
The intrinsic properties of this compound can be finely tuned through strategic structural modifications. These changes can significantly impact the material's electronic and photophysical characteristics, leading to improved performance in devices like Organic Light-Emitting Diodes (OLEDs).
Peripheral Functionalization of Fluorene and Amine Moieties
Introducing various functional groups to the periphery of the fluorene core or the phenyl rings of the triphenylamine can systematically alter the molecule's properties. For instance, attaching electron-donating or electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the charge injection and transport properties of the material, as well as its emission color. Functionalization can also be used to enhance solubility, control intermolecular interactions, and improve the morphological stability of thin films, all of which are critical for device performance.
Polymerization and Macromolecular Integration Approaches for this compound Based Systems
The this compound moiety is a valuable building block for constructing functional polymers, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov Its integration into a macromolecular structure can be achieved by transforming the molecule into a monomer that can undergo polymerization.
A common strategy involves introducing polymerizable functional groups, such as halides (e.g., bromine) or boronic acids/esters, onto the aromatic rings of the fluorene or the N-phenyl group. These functionalized monomers can then participate in metal-catalyzed cross-coupling polymerization reactions, most notably the Suzuki-Miyaura coupling reaction. mdpi.comossila.com
For example, a di-brominated derivative of a fluorene-based amine can be co-polymerized with a diboronic ester-functionalized comonomer. This approach allows for the creation of conjugated polymers where the electronic properties are determined by the combination of monomers in the polymer backbone. nih.gov Fluorene-containing polymers are known for their high charge-carrier mobility and efficient blue electroluminescence. ossila.com
The resulting polymers often feature a donor-acceptor architecture to tune the emission color and improve device efficiency. nih.gov The this compound unit typically serves as a hole-transporting or emissive component within the polymer chain. nih.gov
Table 2: Polymerization of Fluorene-Based Monomers
| Polymerization Method | Monomer Functional Groups | Catalyst System (Example) | Resulting Polymer Type | Application |
|---|---|---|---|---|
| Suzuki Coupling | Aryl-Br and Aryl-B(OR)₂ ossila.com | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) mdpi.com | Conjugated Copolymers | OLEDs, OFETs, Polymer Solar Cells nih.govossila.com |
| Yamamoto Coupling | Di-haloaryl | Ni(COD)₂ / Ligand | Conjugated Homopolymers/Copolymers | OLEDs, Sensors |
| Stille Coupling | Aryl-halide and Aryl-Sn(R)₃ | Pd(PPh₃)₄ | Conjugated Polymers | Organic Electronics |
The integration of this compound units into polymer backbones can lead to materials with desirable properties such as high thermal stability, good solution processability, and excellent photophysical characteristics, making them highly suitable for advanced electronic applications. nih.govnih.gov
Advanced Spectroscopic and Electrochemical Characterization of N,9,9 Triphenyl 9h Fluoren 2 Amine and Its Derivatives
Photophysical Characterization Techniques for Electronic Structure Elucidation
The photophysical properties of triphenylamine-fluorene systems are fundamental to their application in light-emitting devices. These properties are investigated using a suite of spectroscopic techniques.
Steady-state absorption and emission spectroscopy are primary tools for probing the electronic transitions in a molecule. In triphenylamine-fluorene derivatives, the absorption spectra typically exhibit intense bands in the ultraviolet region. These absorptions are generally attributed to π-π* transitions within the conjugated aromatic system of the fluorene (B118485) and triphenylamine (B166846) units. The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution on the aromatic rings.
For instance, a solution-processable fluorene derivative with terminal triphenylamine groups, synthesized by the Wittig reaction, displays distinct absorption characteristics. rsc.org The introduction of the triphenylamine group into the fluorene backbone is known to enhance the hole-transporting ability of the resulting material. rsc.org
Photoluminescence (PL) spectroscopy reveals the emissive properties of these compounds. Upon excitation, triphenylamine-fluorene derivatives typically exhibit strong fluorescence in the blue region of the visible spectrum, making them attractive as blue-light-emitting materials in OLEDs. The emission spectra are often a mirror image of the absorption spectra, and the position of the emission maximum can also be sensitive to the surrounding environment.
Time-resolved photoluminescence spectroscopy provides insights into the lifetime of the excited state (τ). The fluorescence lifetime is a critical parameter for the efficiency of an OLED, as it influences the balance between radiative and non-radiative decay processes. For many fluorescent organic molecules, excited-state lifetimes are on the order of nanoseconds. nih.gov
Table 1: Representative Photophysical Data for Triphenylamine-Fluorene Analogs
| Compound/Analog | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent |
| Fluorene-Triphenylamine Copolymer | ~380 | ~450 | Chloroform |
| Styryl Triphenylamine Derivative | ~290 (π-π*), 350-550 (ICT) | - | Various |
Note: The data presented are representative values for analogous compounds and may not be the exact values for N,9,9-Triphenyl-9H-fluoren-2-amine.
The photoluminescence quantum yield (Φ_f) is a measure of the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. High quantum yields are desirable for materials used in light-emitting applications. For triphenylamine-fluorene derivatives, quantum yields can be quite high, though they are influenced by factors such as molecular rigidity and the surrounding environment.
The dynamics of the excited state, including energy transfer processes, are crucial for understanding the performance of these materials in devices. In molecules with distinct donor and acceptor moieties, intramolecular charge transfer (ICT) from the electron-donating triphenylamine to the fluorene core can occur upon photoexcitation. This ICT character of the excited state is often responsible for the emissive properties.
In blends or copolymers, intermolecular energy transfer can also occur. For example, when blended with other polymers like polyfluorene, the triphenylamine-fluorene derivative can act as an efficient emitter. rsc.org The efficiency of these energy transfer processes is dependent on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their spatial proximity.
Electrochemical Characterization for Redox Properties
Electrochemical methods are employed to determine the redox potentials and frontier molecular orbital (FMO) energy levels of a molecule, which are critical for understanding its charge injection and transport properties in electronic devices.
Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful techniques for investigating the redox behavior of electroactive species. In the case of this compound and its derivatives, the triphenylamine unit is readily oxidized due to the electron-rich nitrogen atom. The oxidation potential (E_ox) is a measure of the ease with which an electron can be removed from the molecule.
The fluorene moiety can typically undergo reduction, although this often occurs at more negative potentials. The reduction potential (E_red) indicates the facility of electron injection. The electrochemical reversibility of these processes provides information about the stability of the resulting radical cations and anions.
The FMOs, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key parameters that govern the electronic and optical properties of a molecule. The energy levels of these orbitals can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram.
The HOMO energy level is related to the ionization potential and can be calculated from the oxidation potential. A higher HOMO level facilitates hole injection from the anode in an OLED. The LUMO energy level is related to the electron affinity and is determined from the reduction potential. A lower LUMO level facilitates electron injection from the cathode. The HOMO-LUMO energy gap, which can be estimated from the difference between the HOMO and LUMO levels, corresponds to the energy of the first electronic transition and is related to the color of the emitted light.
Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental electrochemical data to provide a more detailed picture of the FMOs. For triphenylamine derivatives, the HOMO is typically localized on the electron-rich triphenylamine moiety, while the LUMO is often distributed over the fluorene core. rsc.org The HOMO and LUMO energy levels of triphenylamine derivatives can be tuned by introducing different functional groups. scispace.comresearchgate.net
Table 2: Representative Electrochemical Data and Frontier Orbital Energies for Triphenylamine-Fluorene Analogs
| Compound/Analog | Oxidation Potential (E_ox, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Fluorene-Triphenylamine Copolymer | ~0.8 | -5.04 | -2.22 | 2.82 |
| Styryl Triphenylamine Derivative | - | -5.34 to -4.82 | ~-3.2 | - |
Note: The data presented are representative values for analogous compounds and may not be the exact values for this compound. The HOMO and LUMO values are often calculated from electrochemical data and can vary with the experimental setup and reference electrode.
Thin Film Morphological and Structural Analysis
The morphology and structural arrangement of molecules in the solid state are critical factors that influence the charge transport properties of organic semiconductor thin films. For this compound and its derivatives, which are often employed as hole-transporting layers, a uniform and stable amorphous morphology is generally preferred to ensure isotropic charge transport and prevent the formation of grain boundaries that can act as charge traps.
X-ray Diffraction and Amorphous State Characterization in Thin Films
X-ray diffraction (XRD) is a powerful technique used to probe the long-range molecular order in thin films. For many fluorene-based hole-transporting materials, the goal is to achieve a stable amorphous glass phase rather than a crystalline one. Crystalline materials can exhibit anisotropic charge mobility and the presence of grain boundaries can impede efficient charge transport between different domains.
In studies of fluorene derivatives, XRD patterns of thin films often show diffuse and low-intensity peaks, which is a hallmark of an amorphous structure. nih.gov For instance, the introduction of methyl groups to the fluorene or triphenylamine moieties can increase steric hindrance, effectively inhibiting molecular crystallization. nih.gov This is a common strategy to promote the formation of smooth, amorphous films.
For example, a comparative XRD analysis of different fluorene-based compounds has shown that while some derivatives may exhibit sharp crystalline peaks, strategic methylation leads to their disappearance, confirming the amorphous nature of the resulting films. nih.gov This amorphous state is crucial for achieving high performance in optoelectronic devices by ensuring uniform film formation and minimizing defects. The analysis of thin films of fluorene derivatives using grazing incidence X-ray diffraction (GIXRD) can provide detailed information about the molecular packing and orientation with respect to the substrate, which is vital for understanding charge transport pathways.
Table 1: Illustrative XRD Findings for Fluorene-Based Hole Transporting Materials
| Derivative Type | XRD Pattern | Implied Morphology | Reference |
| Unsubstituted Fluorene Derivative | Sharp, defined peaks | Crystalline | nih.gov |
| Methyl-substituted Fluorene Derivative | Broad, diffuse halo | Amorphous | nih.gov |
This table illustrates a general trend observed in fluorene derivatives, not specific data for this compound.
Atomic Force Microscopy and Surface Topography Analysis
Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the surface topography of thin films at the nanoscale. chalcogen.ro It provides quantitative data on surface roughness, grain size, and the presence of any morphological defects like pinholes or aggregates, which can significantly impact device performance.
For hole-transporting layers based on this compound and its derivatives, a smooth and uniform surface is highly desirable to ensure good interfacial contact with adjacent layers in a device stack, such as the perovskite layer in a solar cell or the emissive layer in an OLED. A rough surface can lead to electrical shorts and non-uniform charge injection.
AFM studies on thin films of related fluorene-based HTMs have shown that molecular design plays a key role in the resulting surface morphology. researchgate.net Materials designed to be amorphous generally form very smooth films with root-mean-square (RMS) roughness values on the order of a few nanometers or even sub-nanometer. nih.gov For instance, the introduction of bulky side groups on the fluorene core can lead to smoother film morphologies. The analysis of AFM images can reveal the formation of hills and valleys on the film surface, and parameters such as the average roughness, maximum peak-to-valley height, and surface skewness can be extracted to provide a detailed picture of the surface texture. chalcogen.ro
Table 2: Representative Surface Roughness Data for Organic Thin Films
| Film Type | Annealing Condition | Average Roughness (nm) | RMS Roughness (nm) | Reference |
| Amorphous Organic Semiconductor | As-deposited | < 2 | < 2 | nih.gov |
| Crystalline Organic Semiconductor | As-deposited | > 30 | > 30 | nih.gov |
| Amorphous Organic Semiconductor | Annealed | Varies with temperature | Varies with temperature | chalcogen.ro |
This table provides typical values for amorphous and crystalline organic films to illustrate the differences in surface topography.
Investigation of Intermolecular Interactions and Crystallinity Control in Fabricated Films
The control of intermolecular interactions is fundamental to dictating the final crystallinity of a fabricated thin film. In the context of this compound and its derivatives, the bulky, propeller-like structure of the triphenylamine groups and the rigid fluorene core are designed to disrupt close packing and weaken intermolecular forces, such as π-π stacking.
Weakening these interactions is a key strategy to suppress crystallization and promote the formation of a stable amorphous state. researchgate.net The introduction of alkyl chains, for example, can effectively hinder intermolecular packing and increase the solubility of the material. nih.gov While some degree of intermolecular electronic coupling is necessary for charge transport, strong interactions can lead to undesirable crystallization. frontiersin.org
Crystallinity can be controlled through several means:
Molecular Design: As mentioned, introducing bulky substituents or creating a non-planar molecular structure can inhibit crystallization. nih.gov
Processing Conditions: The choice of solvent, deposition technique (e.g., spin-coating, vacuum evaporation), and post-deposition treatments like thermal or solvent vapor annealing can significantly influence the film's morphology and crystallinity.
Copolymerization: In related polymer systems, copolymerizing a crystallizable monomer with another that disrupts the regular chain structure has been shown to be an effective method for suppressing crystallization and achieving transparent, amorphous films. nih.gov This principle can be extended to small molecule systems through the design of specific derivatives.
Theoretical studies using Density Functional Theory (DFT) can also provide insights into the intermolecular electronic coupling and help in the rational design of molecules with tailored solid-state properties. frontiersin.org By calculating parameters like reorganization energy and transfer integrals for molecular dimers, researchers can predict the charge transport capabilities and the tendency for crystallization.
Charge Transport Mechanisms and Electronic Properties in N,9,9 Triphenyl 9h Fluoren 2 Amine Based Systems
Hole and Electron Mobility Assessment in Organic Layers
For instance, a study on fluorene-based compounds DDF, 2M-DDF, and 4M-DDF reported hole mobilities of 2.35 × 10⁻⁴, 4.65 × 10⁻⁴, and 1.55 × 10⁻⁴ cm² V⁻¹ s⁻¹, respectively. mdpi.com These values are notably higher than that of the widely used TPD (1 × 10⁻⁴ cm² V⁻¹ s⁻¹). mdpi.com Another unsymmetrical bifluorenylidene–fluorene (B118485) based HTM, sp-35, exhibited a high hole mobility of 2.388 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org In some fluorene-based bipolar materials, hole mobilities are in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹, with electron mobilities being about an order of magnitude lower. nih.gov
The molecular structure of N,9,9-Triphenyl-9H-fluoren-2-amine, featuring a fluorene core, suggests it likely possesses good hole-transporting capabilities. The triphenylamine (B166846) group is a well-known hole-transporting moiety, and its combination with the fluorene unit is a common strategy to enhance hole mobility and thermal stability. mdpi.com The introduction of a fluorene unit into organic HTMs has been shown to improve mobility and photovoltage in perovskite solar cells. rsc.org
Table 1: Hole Mobility of Selected Fluorene-Based Hole-Transporting Materials
| Compound | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
|---|---|---|
| DDF | 2.35 × 10⁻⁴ | Not Specified |
| 2M-DDF | 4.65 × 10⁻⁴ | Not Specified |
| 4M-DDF | 1.55 × 10⁻⁴ | Not Specified |
| TPD | 1 × 10⁻⁴ | Not Specified |
| sp-35 | 2.388 × 10⁻³ | Not Specified |
| Fluorene-based bipolar materials | 10⁻⁴ - 10⁻⁵ | Not Specified |
Charge Injection and Recombination Processes at Interfaces
Efficient charge injection from electrodes and effective charge recombination within the emissive layer are crucial for the performance of organic light-emitting diodes (OLEDs). The energy levels of the HTM, particularly the Highest Occupied Molecular Orbital (HOMO), play a pivotal role in charge injection. A smaller energy barrier between the anode's work function and the HTM's HOMO level facilitates hole injection. For 2M-DDF, a higher HOMO energy (−5.19 eV) compared to TPD (−5.50 eV) contributes to better device performance. mdpi.com
Charge recombination in OLEDs should ideally occur within the emissive layer to maximize light output. Inefficient charge balance, where one type of charge carrier (holes or electrons) dominates, can lead to recombination outside the desired zone, reducing efficiency. Bipolar CTMs, which can transport both holes and electrons, are designed to address this, though achieving a balance can be challenging as the formation of charge transfer complexes can reduce the mobility of one charge carrier. nih.gov Photocurrent decay measurements in fluorene-based layers indicate that charge carrier trapping, detrapping, and recombination are significant processes influencing device characteristics. nih.gov
Influence of Molecular Packing and Thin Film Morphology on Charge Transport
The introduction of bulkier or asymmetrically positioned groups can disrupt this regular packing, leading to amorphous films with good morphological stability. The high mobility of 2M-DDF is partly attributed to its good film-forming properties. mdpi.com Similarly, the presence of methyl groups on a fluorene-carbazole-based HTM, 4PACDF, was found to suppress excessive molecular aggregation, leading to uniform film distribution. nih.gov The rigid backbone of fluorene derivatives, when compared to more flexible molecules like TPD, can also influence the packing and, consequently, the electronic coupling between adjacent molecules. rsc.org Computational studies on triphenylamine derivatives have shown that amorphous phases can exhibit different intermolecular distances and electronic couplings compared to their crystalline counterparts. rsc.org
Given its structure, this compound would likely form amorphous thin films, which is generally desirable for OLED applications to prevent issues related to grain boundaries and crystallization. The bulky triphenyl groups on the C9 position of the fluorene core contribute to this amorphous nature.
Exciton (B1674681) Generation, Diffusion, and Dissociation Dynamics in Device Architectures
In OLEDs, excitons (bound electron-hole pairs) are generated through charge recombination. These excitons must then radiatively decay to produce light. In organic solar cells, the opposite process is desired: photogenerated excitons must diffuse to a donor-acceptor interface and dissociate into free charge carriers.
The properties of the HTM can influence these exciton dynamics. The HTM's triplet energy level is particularly important in phosphorescent OLEDs to ensure efficient energy transfer to the phosphorescent emitter. While specific data on the exciton dynamics of this compound is not available, studies on related materials provide some context. In fluorene-based bipolar CTMs, quantum chemistry simulations have indicated the formation of stable conformers and intramolecular charge transfer complexes, which would influence the photophysical properties. nih.gov
In the context of perovskite solar cells, the HTM plays a role in extracting holes from the perovskite layer, and its properties can influence defect passivation at the interface. acs.org The design of fluorene-based HTMs with extended conjugation has been shown to improve energy level alignment with the perovskite, enhancing device efficiency and stability. nih.gov
Applications of N,9,9 Triphenyl 9h Fluoren 2 Amine in Organic Electronic Devices
Organic Light-Emitting Diodes (OLEDs)
N,9,9-Triphenyl-9H-fluoren-2-amine and its related compounds are versatile materials in the fabrication of OLEDs, finding applications in various layers of the device stack. Their primary role is to facilitate the efficient injection and transport of charge carriers, as well as to host the light-emitting molecules, ultimately leading to improved device performance.
This compound as a Hole Transport Layer (HTL) Material
The core function of a hole transport layer in an OLED is to efficiently transport positive charge carriers (holes) from the anode to the emissive layer. Materials based on a fluorene (B118485) unit are recognized for this purpose. mdpi.com The incorporation of a fluorenyl group into molecules structurally similar to the common hole transport material TPD has been shown to be effective. mdpi.com For instance, derivatives like 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (DDF) and 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) have demonstrated tunable energy levels and carrier transport properties. mdpi.com
This compound as an Electron Transport Layer (ETL) Material
While fluorene-based compounds are well-established as hole transporters, their application as the primary electron transport layer (ETL) material is less common. The molecular design of this compound, with its electron-donating triphenylamine (B166846) units, makes it inherently more suited for hole transport. However, the broader class of fluorene derivatives has been explored for electron transport properties. For example, fluoranthene-based derivatives have been synthesized and characterized for their electron transport capabilities in blue OLEDs. rsc.org
Detailed research specifically employing this compound as the ETL in OLEDs is not extensively documented in the reviewed literature. The development of efficient electron-transporting materials often focuses on molecules with electron-withdrawing moieties to facilitate the acceptance and transport of electrons from the cathode.
This compound as a Host Material for Emissive Layers
In phosphorescent OLEDs (PhOLEDs), the emissive layer often consists of a host material doped with a phosphorescent guest emitter. The host material plays a critical role in conducting charge carriers and transferring energy to the guest molecules. Fluorene-based materials are considered for this application due to their high triplet energy, which is essential for efficiently confining the triplet excitons of the dopant and preventing energy loss.
Derivatives of this compound can be designed to have high glass transition temperatures, ensuring morphological stability of the emissive layer during device operation. While specific examples of this compound as a host are not detailed, related fluorene-based materials have been successfully used. For instance, a phenyl carbazole-based fluorene derivative has shown good performance as a host material in phosphorescent OLEDs. nih.gov
This compound as a Dopant in Electroluminescent Devices
The use of this compound as a dopant in the emissive layer of OLEDs is not a primary application route. Typically, dopants are highly emissive molecules that determine the color of the light output. While fluorene derivatives can be highly fluorescent and are used as blue emitters, the specific role of this compound as a dopant is not well-documented in the provided research. The focus of this class of materials is more on their charge-transporting and host capabilities.
Device Performance Parameters: Efficiency, Luminance, Driving Voltage, and Lifetime Enhancement
The incorporation of fluorene-amine derivatives into OLEDs has led to significant improvements in key performance metrics. Devices using these materials in the hole transport layer have demonstrated enhanced efficiency, brightness, and stability.
For example, an OLED device utilizing 2,7-di-p-tolyl-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene (2M-DDF) as the hole transport material with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a maximum luminance of 21,412 cd/m² at a turn-on voltage of 3.8 V. mdpi.com This represented a significant improvement over devices using the standard material TPD. mdpi.com
In another study, a triphenylamine-based material with acridine (B1665455) moieties, TPA-2ACR, used as the hole-transporting material, exhibited excellent current and power efficiencies of 55.74 cd/A and 29.28 lm/W, respectively, with an external quantum efficiency (EQE) of 21.59%. nih.gov These values were considerably higher than the reference device. nih.gov
The data below summarizes the performance of OLEDs incorporating fluorene-amine derivatives.
| Device Parameter | Value | Reference Compound | Reference Value |
| Maximum Current Efficiency | 55.74 cd/A | TAPC | 32.53 cd/A |
| Maximum Power Efficiency | 29.28 lm/W | TAPC | 18.58 lm/W |
| External Quantum Efficiency (EQE) | 21.59% | TAPC | 10.6% |
| Maximum Luminance | 21,412 cd/m² | TPD | 4,106 cd/m² |
| Turn-on Voltage | 3.8 V | - | - |
Table 1: Performance of OLEDs with fluorene-amine derivatives in the hole transport layer. Data sourced from mdpi.comnih.gov.
Organic Photovoltaics (OPVs)
In the realm of organic photovoltaics, particularly perovskite solar cells (PSCs), hole-transporting materials (HTMs) are essential for extracting holes from the light-absorbing perovskite layer and transporting them to the electrode. Fluorene-based compounds, including derivatives of this compound, are promising candidates for this role due to their high hole mobility and tunable energy levels. rsc.orgrsc.org
The introduction of fluorene moieties into HTMs can improve charge mobility and the open-circuit voltage (Voc) of the solar cell. rsc.org For instance, a novel HTM, 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N′-(9,9′-dimethyl-9H-fluoren-2-yl)-amino]pyrene (TFAP), when used in a perovskite solar cell, resulted in a power conversion efficiency (PCE) of 19.7% with a Voc of 1.11 V. rsc.org
Furthermore, the design of hydrophobic fluorene-based HTMs can enhance the long-term stability of perovskite solar cells by protecting the moisture-sensitive perovskite layer. psu.edu Devices fabricated with such HTMs have shown to retain a significant portion of their initial efficiency over extended periods. psu.edu Thermally cross-linkable fluorene-based HTMs have also been developed, which form robust, solvent-resistant networks, further improving device stability and performance in inverted architecture PSCs. rsc.org
| HTM | Power Conversion Efficiency (PCE) | Open-circuit Voltage (Voc) |
| TFAP | 19.7% | 1.11 V |
| V1 | 14.05% | - |
| V2 | 12.73% | - |
Table 2: Performance of perovskite solar cells using fluorene-based hole transporting materials. Data sourced from rsc.orgpsu.edu.
Active Layer Components and Blend Morphologies in OPV Devices
In the context of OPV active layers, which typically consist of a bulk heterojunction (BHJ) blend of a donor and an acceptor material, fluorene-based polymers have been widely explored as donor materials. nih.gov The introduction of triphenylamine moieties is a common strategy to enhance the hole-transporting properties of these materials. The morphology of this blend is crucial for efficient device operation, requiring a fine-tuned nanostructure that facilitates both charge generation and transport. While direct studies on the blend morphology of this compound with common acceptors are scarce, the rigid, propeller-like structure of the triphenylamine group can influence the intermolecular packing and phase separation in a blend, which are critical factors for device performance.
Charge Separation and Collection Efficiencies in Photovoltaic Cells
Perovskite Solar Cells (PSCs)
Perovskite solar cells have seen a rapid rise in power conversion efficiencies, with significant contributions from the development of novel charge-transporting materials. nih.gov Fluorene and triphenylamine derivatives have been at the forefront of this development, particularly as hole-transporting materials (HTMs).
Charge Transport Layers in Perovskite Architectures
In the architecture of a perovskite solar cell, the hole transport layer plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. nih.gov Materials based on a triphenylamine core are widely studied for this purpose. nih.gov While specific performance data for this compound as a primary HTL is limited, related fluorene-based HTMs have demonstrated promising results. For instance, derivatives of spiro[fluorene-9,9′-xanthene] have been engineered to create efficient dopant-free HTMs, achieving high power conversion efficiencies. rsc.orgnih.gov These studies highlight the potential of the fluorene-triphenylamine scaffold in facilitating efficient charge transport in PSCs.
Table 1: Performance of a Perovskite Solar Cell Using a Related Triphenylamine-Based Polyelectrolyte HTL
| Parameter | Value |
| Power Conversion Efficiency (PCE) | 20.86% |
| Open-Circuit Voltage (Voc) | Not Specified |
| Short-Circuit Current (Jsc) | Not Specified |
| Fill Factor (FF) | Not Specified |
| Data based on a device using a triphenylamine-based anionic conjugated polyelectrolyte (TPAFS-TMA) as the HTL. nih.gov |
Interfacial Engineering for Device Optimization in PSCs
Interfacial engineering is a key strategy to enhance the performance and stability of PSCs by passivating defects and improving charge extraction. nih.govnih.gov The amine group in this compound could potentially interact with the perovskite surface, passivating undercoordinated lead ions, which are common defect sites. While direct studies on using this specific molecule for interfacial modification are not prevalent, the concept of using amine-functionalized molecules at the perovskite interface is a well-established strategy for improving device performance and stability. nih.gov
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge-carrier mobility of the organic semiconductor used in its active layer.
Semiconductor Layer Fabrication and Device Architectures for OFETs
The fabrication of the semiconductor layer in an OFET is a critical step that influences the molecular ordering and, consequently, the charge transport properties. While there is a lack of specific research on the use of this compound as the primary semiconductor in OFETs, the triphenylamine and fluorene moieties are common building blocks in materials designed for this purpose. The amine functionality, in a broader context, has been utilized in OFETs for sensing applications, where the transistor's electrical characteristics are modulated by the presence of amine-containing analytes. manchester.ac.uk The fabrication of OFETs typically involves solution-based techniques like spin-coating or printing, which would be applicable to this compound provided it has suitable solubility in common organic solvents.
Theoretical and Computational Studies of N,9,9 Triphenyl 9h Fluoren 2 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental tools for understanding the electronic behavior of molecules. For complex organic compounds like N,9,9-Triphenyl-9H-fluoren-2-amine, these calculations can predict geometry, stability, and electronic transitions.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a standard method for calculating the ground-state electronic structure and properties of molecules. These calculations typically yield optimized molecular geometries, including bond lengths and dihedral angles, which determine the molecule's three-dimensional shape. For this compound, the expected non-planar, propeller-like arrangement of the phenyl groups around the fluorene (B118485) core would be quantified through these calculations. However, specific DFT studies detailing the optimized geometry and ground state electronic properties for this compound have not been reported in the available scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating excited-state properties, which are crucial for optoelectronic applications. It is used to calculate the absorption and emission spectra (photoluminescence) by determining transition energies and oscillator strengths. While TD-DFT studies are common for fluorene derivatives used in OLEDs, a specific analysis of the electronic absorption and emission characteristics of this compound is not present in the current body of published research. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO Energy Levels)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's electronic properties. The HOMO level relates to the ability to donate an electron (hole-transport capability), while the LUMO level relates to the ability to accept an electron. The energy gap between HOMO and LUMO is a key parameter influencing the optical and electronic behavior. For materials in OLEDs, these energy levels must be well-matched with adjacent layers to ensure efficient charge injection and transport. nih.gov
Despite the importance of these parameters, a specific computational analysis reporting the HOMO and LUMO energy levels for this compound is not available in the reviewed literature. For context, related fluorene and triphenylamine (B166846) derivatives are often computationally screened to find candidates with suitable energy levels for use as host materials in OLEDs. researchgate.netnih.gov
Data on Related Compounds
To provide context, the following table contains representative computational data for other fluorene-based molecules studied for OLED applications. Note: This data is not for this compound but for illustrative purposes based on general findings in the field.
| Property | Representative Value Range for Fluorene Derivatives | Significance |
| HOMO Energy | -5.0 to -6.0 eV | Relates to hole injection/transport efficiency |
| LUMO Energy | -2.0 to -3.0 eV | Relates to electron injection/transport efficiency |
| HOMO-LUMO Gap | 2.5 to 3.5 eV | Influences absorption/emission color and stability |
| Triplet Energy (ET) | > 2.7 eV | Crucial for hosting blue phosphorescent emitters |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations would be invaluable for understanding its conformational flexibility, such as the rotation of the phenyl groups. In the solid state, these simulations can predict how molecules pack together, which directly impacts bulk material properties like charge mobility and morphological stability. A search of scientific databases indicates that no specific molecular dynamics simulation studies have been published for this compound.
Computational Modeling of Charge Transport Pathways and Exciton (B1674681) Dynamics
The performance of organic electronic devices relies heavily on efficient charge transport (holes and electrons) and exciton management. Computational models can elucidate the pathways for charge hopping between adjacent molecules by calculating parameters such as reorganization energy and electronic coupling. Lower reorganization energy and higher electronic coupling are desirable for high charge mobility. Again, while these studies are crucial for materials design, specific models detailing charge transport pathways or exciton dynamics for this compound are absent from the literature.
Prediction of Optoelectronic Properties and Structure-Property Relationships
The ultimate goal of computational studies in this field is to establish clear structure-property relationships that can guide the design of new, improved materials. For this compound, this would involve connecting its key structural features—the bulky, rigid fluorene core, the electron-donating triphenylamine moiety, and the sp³-hybridized carbon at the C9 position—to its predicted electronic and optical properties. The tetrahedral geometry at the C9 position is known to create a three-dimensional structure that can disrupt intermolecular packing, potentially leading to materials with good solubility and high glass transition temperatures, which are beneficial for device fabrication and stability. researchgate.net However, without specific computational data, a detailed analysis of the structure-property relationships for this particular compound remains speculative.
Stability and Degradation Mechanisms of N,9,9 Triphenyl 9h Fluoren 2 Amine in Device Environments
Thermal Stability and Glass Transition Behavior of Thin Films
The thermal stability of organic materials is a critical factor for the longevity of OLEDs, as high temperatures during device operation can lead to morphological changes in the thin films, compromising device performance. For amorphous organic materials like N,9,9-Triphenyl-9H-fluoren-2-amine, the glass transition temperature (Tg) is a key parameter. A high Tg is desirable as it indicates the material can maintain its amorphous state without crystallization or deformation at elevated operating temperatures.
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in public literature, studies on structurally similar fluorene-based hole transport materials provide valuable insights. For instance, fluorene-based enamines and trispirocyclic compounds have been shown to exhibit high thermal stability. A novel trispirocyclic system incorporating fluorene (B118485) moieties demonstrated a high glass transition temperature of 170 °C, which is crucial for forming stable amorphous thin films. researchgate.net The introduction of bulky triphenylamine (B166846) and fluorene units in a molecule generally enhances its morphological stability.
The triphenyl groups at the C9 position of the fluorene core in this compound contribute to a high Tg by creating a non-planar, rigid structure that inhibits crystallization. This morphological stability is essential for preventing the formation of grain boundaries in the thin film, which can act as traps for charge carriers and lead to non-radiative recombination and device failure.
Table 1: Thermal Properties of Structurally Related Fluorene-Based Hole Transport Materials
| Compound/Material Type | Glass Transition Temperature (Tg) | Decomposition Temperature (Td, 5% weight loss) | Reference |
| Trispirocyclic fluorene-based HTM | 170 °C | Not specified | researchgate.net |
| Fluorene-based enamines | High (specific value not provided) | Not specified |
Note: This table presents data for structurally similar compounds to infer the expected thermal behavior of this compound.
Photochemical Stability and Degradation Pathways under Illumination
The absorption of high-energy photons, particularly in blue-emitting OLEDs, can lead to photochemical degradation of the organic materials. For this compound, which can be used in blue light-emitting applications, photostability is a major concern. The energy from absorbed photons can induce bond cleavage and the formation of reactive species, leading to the creation of quenching sites and a decrease in luminescence efficiency.
The fluorene core itself can be susceptible to photo-oxidation, particularly at the C9 position. While the triphenyl substitution at this position in this compound offers significant steric hindrance and electronic stabilization, degradation pathways may still exist. The amine moiety can also be a site for photochemical reactions.
Studies on deep-blue fluorescent emitters based on a 9,9-dioctylfluorene bridge have highlighted the importance of molecular design in achieving high efficiency and stability. researchgate.net The twisted D–π–A configuration in some of these emitters can influence their photostability. researchgate.net The specific degradation products and quantum yields for the photodegradation of this compound are not well-documented, but it is a critical area for further research to improve the longevity of blue OLEDs.
Electrochemical Stability and Long-Term Device Reliability under Operation
During device operation, organic materials are subjected to continuous electrical stress, including the flow of current and the presence of strong electric fields. The electrochemical stability of this compound, particularly its ability to undergo reversible oxidation and reduction cycles, is paramount for long-term device reliability.
The performance of OLEDs utilizing fluorene-based compounds as hole-transporting materials has been reported. nih.gov For instance, a device using a fluorene-based HTM with an Alq3 emitter achieved a maximum current efficiency of 4.78 cd/A and a luminance of 21,412 cd/m². nih.gov While these figures indicate good initial performance, long-term operational stability studies are necessary to fully assess the electrochemical robustness of this compound. Degradation in device performance over time is often linked to the electrochemical breakdown of the organic layers.
Strategies for Enhanced Stability in Organic Electronic Devices
Several strategies are being explored to enhance the stability of fluorene-based materials like this compound in organic electronic devices. These approaches focus on both molecular design and device engineering.
Molecular Design:
Introduction of Bulky Substituents: The incorporation of bulky groups, such as the triphenyl moieties at the C9 position, is a key strategy to increase the glass transition temperature and prevent crystallization. researchgate.net This enhances the morphological stability of the thin films.
Spiro-configured Structures: The use of spiro-fluorene cores is another effective approach to create three-dimensional, rigid molecules with high thermal stability and good amorphous film-forming properties.
Fluorination: The selective fluorination of the aromatic rings can improve the electrochemical stability and tune the energy levels of the material for better charge injection and transport.
Device Engineering:
Host-Guest Systems: Utilizing this compound as a guest emitter within a stable host matrix can protect it from excessive electrical and thermal stress, thereby improving the device lifetime.
Optimized Layer Stacks: The careful selection and optimization of adjacent layers, such as charge-injection and blocking layers, can help to confine the recombination zone and reduce the accumulation of charge at interfaces, which are often sites of degradation.
Encapsulation: Proper encapsulation of the device is crucial to protect the organic materials from atmospheric moisture and oxygen, which can accelerate both photochemical and electrochemical degradation processes.
Further research into the specific degradation mechanisms of this compound will enable the development of more targeted strategies to enhance its stability and pave the way for its successful implementation in next-generation organic electronic devices.
Future Research Directions and Emerging Applications
Development of Novel N,9,9-Triphenyl-9H-fluoren-2-amine Derivatives with Enhanced Performance
The core structure of this compound offers a versatile platform for chemical modification, enabling the fine-tuning of its electronic and physical properties. Future research will heavily focus on the rational design and synthesis of new derivatives to achieve superior performance in various applications. Key strategies include the introduction of different substituent groups on the fluorene (B118485) core and the triphenylamine (B166846) moieties.
For instance, the synthesis of fluorene derivatives with various functional groups at the 9-position is a promising area of research. researchgate.net The modification of these derivatives through transition-metal catalysis or metal-free methods allows for the creation of a wide array of small molecules, polymers, and conjugated materials. researchgate.net These modifications can significantly influence the material's charge transport characteristics, energy levels, and thermal stability.
A notable example is the development of 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine moieties for use as a dopant-free hole transporting material (HTM) in inverted perovskite solar cells. rsc.org The introduction of additional triphenylamine groups enhances the hole-transporting capability of the material, leading to improved device efficiency and stability. rsc.org Research into such complex derivatives demonstrates the potential for creating highly efficient materials for advanced electronic devices.
Furthermore, the synthesis of blue-emissive functionalized 9,9-disubstituted fluorene derivatives highlights the potential for developing new materials for organic light-emitting diodes (OLEDs). rsc.org The photophysical properties of these derivatives, such as their absorption, emission spectra, and quantum yields, can be tailored through chemical synthesis to meet the specific requirements of display and lighting applications. rsc.org
| Derivative Type | Synthetic Approach | Potential Enhancement | Reference |
| 9,9-disubstituted fluorenes | Transition-metal catalysis, metal-free methods | Tailored charge transport, improved thermal stability | researchgate.net |
| Fluorene-triphenylamine copolymers | Functionalization of 9,9-bis(4-diphenylaminophenyl)fluorene | Enhanced hole-transporting capability, improved device efficiency | rsc.org |
| Blue-emissive fluorene derivatives | Lewis acid-mediated reaction | Tunable photophysical properties for OLEDs | rsc.org |
Exploration in Advanced Functional Materials and Hybrid Systems
The application of this compound and its derivatives is expanding beyond traditional OLEDs into more advanced functional materials and hybrid systems. A particularly promising area is their use as hole-transporting materials in perovskite solar cells (PSCs). The molecular engineering of these organic HTMs is crucial for enhancing the performance and stability of PSCs while also reducing their manufacturing costs. rsc.org
Derivatives based on the spiro[fluorene-9,9′-xanthene] (SFX) core, which shares structural similarities with the fluorene backbone of this compound, have shown significant promise. rsc.orgnih.gov The three-dimensional structure of the SFX core helps in creating well-defined molecular configurations that facilitate efficient hole extraction and transport from the perovskite layer. nih.gov Fluorination of the aniline (B41778) units in these molecules can further lower the highest occupied molecular orbital (HOMO) levels, leading to better energy-level alignment with the perovskite and improved device stability. nih.gov
The development of dopant-free HTMs based on fluorene derivatives is another critical research direction. Dopants are often used to improve the conductivity of HTMs but can also lead to device degradation over time. A study on 9,9-bis(4-diphenylaminophenyl)fluorene functionalized with triphenylamine demonstrated a dopant-free HTM that achieved a power conversion efficiency of over 15.9% in inverted perovskite solar cells, with good stability. rsc.org
| Application | Material Type | Key Findings | Reference |
| Perovskite Solar Cells | Spiro[fluorene-9,9′-xanthene] (SFX) based HTMs | Easily derivatized for tunable properties, 3D structure aids in charge transport. | nih.gov |
| Perovskite Solar Cells | Dopant-free fluorene-triphenylamine HTM | Achieved over 15.9% power conversion efficiency with good stability. | rsc.org |
| Perovskite Solar Cells | Molecularly engineered spiro-OMeTAD analogues | Expansion of π-conjugated structure enhances conductivity and charge transport. | rsc.org |
Integration into Emerging Flexible and Transparent Electronics
The inherent properties of this compound and its derivatives make them suitable for integration into the next generation of flexible and transparent electronics. A key application in this area is its use as a component in the synthesis of high-strength, flexible, and transparent polyimide films. researchgate.net Polyimides are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them ideal substrates and encapsulation layers for flexible electronic devices.
The incorporation of fluorene-based structures like this compound into the polyimide backbone can enhance the optical transparency and processability of the resulting films without compromising their thermal and mechanical properties. These advanced polyimides can serve as the foundation for a wide range of flexible devices, including foldable displays, wearable sensors, and flexible solar cells.
Future research in this domain will likely focus on optimizing the chemical structure of the fluorene-containing monomers to further improve the properties of the resulting polyimides. This includes enhancing their flexibility, optical clarity in the visible spectrum, and barrier properties against moisture and oxygen, which are critical for the longevity of organic electronic devices.
Advanced Computational and Machine Learning Approaches for Material Discovery and Optimization
The traditional trial-and-error approach to material discovery is often time-consuming and resource-intensive. rsc.org Advanced computational methods, particularly machine learning (ML), are emerging as powerful tools to accelerate the design and optimization of new materials, including derivatives of this compound. rsc.orgresearchgate.net
ML models can be trained on existing datasets of hole-transporting materials to predict the properties and performance of new candidate molecules. researchgate.netacs.org For example, ML algorithms can be used to screen vast chemical spaces for compounds with desired reorganization energies, a key parameter for efficient charge transport. researchgate.net This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researcher.life
In the context of perovskite solar cells, ML models have been successfully used to predict the power conversion efficiency of devices based on the features of the hole-transporting material. acs.org These models can identify key molecular fragments and structural motifs that correlate with high performance, providing valuable insights for the rational design of new and improved HTMs based on the this compound scaffold. The integration of ML with density functional theory (DFT) calculations can further enhance the accuracy of these predictions and provide a deeper understanding of the structure-property relationships. rsc.org
| Computational Approach | Application | Potential Impact | Reference |
| Machine Learning (ML) Models | Screening of hole-transporting materials | Accelerated discovery of new materials with desired properties. | researchgate.netresearchgate.net |
| ML with DFT Calculations | Prediction of device performance | Rational design of high-performance HTMs for perovskite solar cells. | rsc.orgacs.org |
| Data-Driven Analysis | Identification of key molecular fragments | Deeper understanding of structure-property relationships for targeted synthesis. | acs.org |
Q & A
Q. What are the common synthetic routes for N,9,9-Triphenyl-9H-fluoren-2-amine, and how can purity be optimized?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A standard procedure involves reacting brominated aryl precursors (e.g., 3-(4-bromophenyl)-9-phenylcarbazole) with fluorenylamine derivatives under inert conditions. Column chromatography (hexane:diethyl ether, 1:1) is used to isolate the product, achieving yields up to 94% . To optimize purity, researchers should monitor reaction progress via TLC and employ recrystallization in solvents like dichloromethane/hexane mixtures. Purity verification requires HPLC (≥99%) or elemental analysis.
Q. What characterization techniques are essential for confirming its structural integrity?
Key methods include:
- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and confirms substituent positions (e.g., phenyl group orientation) .
- Nuclear Magnetic Resonance (NMR): H and C NMR validate aromatic proton environments and amine functionality .
- Mass spectrometry (HRMS): Confirms molecular weight (409.52 g/mol) and fragmentation patterns .
- Thermogravimetric analysis (TGA): Assesses thermal stability (melting point ~130°C) .
Q. What are its primary applications in materials science and pharmaceuticals?
- Dyes: Reacts with diazonium salts to form azo dyes for textiles and plastics. Experimental protocols involve coupling at pH 6–8 and characterizing λmax via UV-Vis spectroscopy .
- Pharmaceutical intermediates: Serves as a precursor for anti-inflammatory agents. Researchers modify its amine group via reductive alkylation or acylations, followed by bioactivity screening .
- Organic electronics: Derivatives are explored as hole-transport materials (HTMs) in OLEDs due to extended π-conjugation .
Advanced Research Questions
Q. How can nonlinear optical (NLO) properties be analyzed experimentally?
Hyper-Rayleigh scattering (HRS) measures first hyperpolarizability (βHRS), with values exceeding 300 × 10<sup>−30</sup> esu for optimized derivatives. Correlate results with DFT calculations (e.g., dipole moment differences between ground/excited states) and UV-Vis absorption spectra (optical bandgap ~3.1 eV) . Single-crystal XRD data (e.g., torsion angles <5°) guide structure-property relationships for NLO applications .
Q. How to resolve contradictions between its environmental persistence and low acute toxicity?
While the compound shows low acute toxicity (oral LD50 >2000 mg/kg, negative mutagenicity ), its environmental persistence (log Pow = 3.67) and resistance to biodegradation warrant chronic ecotoxicity studies. Researchers should:
- Conduct long-term aquatic toxicity assays (e.g., Daphnia magna reproduction rates).
- Compare degradation pathways via photolysis (λ = 254 nm) and microbial metabolism .
Q. What computational approaches predict its electronic properties for optoelectronic applications?
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps (e.g., ~3.2 eV) and charge-transfer efficiencies.
- Time-Dependent DFT (TD-DFT): Simulate UV-Vis spectra to validate experimental λmax values (~350 nm) .
- Molecular dynamics (MD): Model packing arrangements in thin films to optimize hole mobility in OLEDs .
Q. How to optimize synthesis for high-purity crystals in optoelectronics?
Q. What advanced methods assess photostability in dye applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
